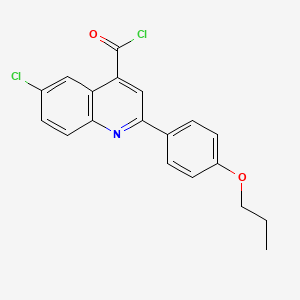
6-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride
描述
准备方法
The synthesis of 6-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 6-chloro-2-(4-propoxyphenyl)quinoline with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反应分析
6-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
科学研究应用
6-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride is used extensively in scientific research, particularly in the field of proteomics. It serves as a building block for the synthesis of various biologically active molecules.
作用机制
The mechanism of action of 6-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity is utilized in the modification of proteins and other biomolecules, aiding in the study of their structure and function .
相似化合物的比较
Similar compounds to 6-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride include:
6-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid: This compound differs by having a carboxylic acid group instead of an acyl chloride group.
6-Chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride: This compound has a propoxy group at the 3-position instead of the 4-position.
The uniqueness of this compound lies in its specific reactivity due to the acyl chloride group, making it a valuable intermediate in synthetic chemistry .
生物活性
6-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride, a synthetic organic compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 360.24 g/mol. The compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of chlorine and the propoxyphenyl group enhances its chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various kinases involved in cellular signaling pathways, which is crucial for cancer progression and microbial resistance.
- Antimicrobial Activity : It has shown potential against bacterial strains by disrupting their cellular processes.
- Anticancer Properties : Preliminary studies indicate that this compound could induce apoptosis in cancer cells through modulation of apoptotic pathways.
Biological Activity Overview
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, including resistant strains like Staphylococcus aureus. | , |
| Antiviral | Potential effectiveness against viral infections is under investigation. | |
| Anticancer | Induces apoptosis in cancer cell lines; specific pathways being studied. | , |
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Anticancer Activity :
- Structure-Activity Relationship (SAR) :
属性
IUPAC Name |
6-chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c1-2-9-24-14-6-3-12(4-7-14)18-11-16(19(21)23)15-10-13(20)5-8-17(15)22-18/h3-8,10-11H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNSFTOXHLXAFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















